p-Hydroxybenzalacetone
Overview
Description
(3E)-4-(4-Hydroxyphenyl)but-3-en-2-one, also known as 4-hydroxycinnamoyl methane or p-hydroxybenzalacetone, belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated (3E)-4-(4-Hydroxyphenyl)but-3-en-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
P-hydroxyphenylbut-3-ene-2-one is an enone in which a 4-hydroxyphenyl group is attached to the beta-carbon atom of but-3-en-2-one. It is a member of phenols and an enone.
Mechanism of Action
Target of Action
4-Hydroxybenzylideneacetone (4-HBA) is an organic synthesis intermediate . Its primary target is the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA), which is overexpressed in E. coli BL21 (DE3) and acts as a catalyst for enzymatic aldol reactions .
Mode of Action
The mode of action of 4-HBA involves an aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone, catalyzed by whole-cell E. coli BL21 (DE3) expressing DERA . This reaction biosynthesizes 4-HBA .
Biochemical Pathways
The biochemical pathway affected by 4-HBA is the synthesis of raspberry ketone, a fragrant compound used in the food industry . 4-HBA serves as a precursor in this synthesis .
Pharmacokinetics
The production of 4-hba is optimized using a fed-batch strategy, which improves the yield of 4-hba . This suggests that the production method may influence the bioavailability of 4-HBA.
Result of Action
The result of the action of 4-HBA is the production of raspberry ketone, which has a significant market value . Additionally, studies have shown that 4-HBA has anti-cancer and anti-inflammatory functions .
Action Environment
The action environment of 4-HBA involves the use of whole-cell E. coli BL21 (DE3) as a biocatalyst . The cells are further immobilized with K-carrageenan, maintaining a residual activity of above 90% after 10 repeated uses . This suggests that the stability and efficacy of 4-HBA production are influenced by the use of immobilized cells and the repeated use of the biocatalyst.
Biochemical Analysis
Biochemical Properties
The synthesis of 4-Hydroxybenzylideneacetone mainly consists of an aldol condensation reaction of substituted aromatic aldehyde and acetone under the catalysis of a basic substance or Lewis acid . In a recent study, 2-deoxy-D-ribose 5-phosphate aldolase (DERA) was overexpressed in E. coli BL21 (DE3) as an attractive catalyst for enzymatic aldol reactions . The aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone to biosynthesize 4-Hydroxybenzylideneacetone was catalyzed by whole-cell E. coli BL21 (DE3) .
Cellular Effects
Given its anti-cancer and anti-inflammatory properties , it is likely that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it is involved in the aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone . This reaction is catalyzed by the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA), which is overexpressed in E. coli BL21 (DE3) .
Temporal Effects in Laboratory Settings
In laboratory settings, the yield and 4-Hydroxybenzylideneacetone concentration were 92.8% and 111.35 mM, respectively, when using 120 mM 4-HBD and acetone as substrates . When the concentration of 4-HBD was increased to 480 mM, 376.4 mM 4-Hydroxybenzylideneacetone was obtained by a fed-batch strategy with a yield of 78.4% .
Metabolic Pathways
4-Hydroxybenzylideneacetone is involved in the aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone . This reaction is part of the larger metabolic pathway involving the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA) .
Properties
IUPAC Name |
(E)-4-(4-hydroxyphenyl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNIKEFATSKIBE-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062878, DTXSID201287493 | |
Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22214-30-8, 3160-35-8 | |
Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22214-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxycinnamoylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Hydroxybenzalacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-hydroxyphenyl)but-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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